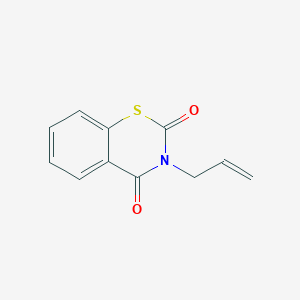

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Allyl-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound characterized by a benzothiazine core structure, which includes a fused benzene and thiazine ring. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula is C₉H₉N₁O₂S, and it features both carbonyl and thiazine functionalities that contribute to its diverse biological effects.

The compound's unique structure allows for various interactions with biological targets. The presence of the allyl group at the 3-position enhances its reactivity and potential for biological activity. The dione functional groups at the 2 and 4 positions are known to participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions.

Biological Activities

Research indicates that derivatives of benzothiazines, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of benzothiazine derivatives. For instance, compounds similar to 3-allyl-2H-1,3-benzothiazine have shown effectiveness against various bacterial strains and fungi .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it can inhibit the growth of specific cancer cells, making it a candidate for further development as an anticancer agent .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in experimental models, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis of related compounds highlights how variations in substituents affect their pharmacological profiles:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Phenyl-1,3-benzothiazine-2,4-dione | Benzothiazine derivative | Contains a phenyl substituent enhancing activity |

| 2H-Benzo[1,2-d]thiazole-2-thione | Thiazole derivative | Exhibits different reactivity patterns |

| 1,3-Benzothiazole | Benzothiazole | Simpler structure; widely studied for properties |

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Antimicrobial Testing : A study synthesized this compound through a multi-step reaction involving thiazolidinediones and evaluated its antimicrobial activity against standard bacterial strains. Results indicated significant inhibition zones compared to control groups .

- Cytotoxicity Assays : In vitro assays were conducted on various cancer cell lines (e.g., HeLa and A549). The compound demonstrated dose-dependent cytotoxicity with IC50 values in the micromolar range .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to specific biological targets such as enzymes involved in cancer progression. These studies suggest strong interactions with target sites that could lead to therapeutic effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzothiazine derivatives. Research indicates that compounds similar to 3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, deuterated derivatives of benzodiazepine compounds have shown promising antitumor activity, suggesting that modifications in similar structures could yield effective anticancer agents .

Antioxidant Properties

The antioxidant capacity of benzothiazine derivatives has been explored extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The structure-activity relationship (SAR) studies have revealed that the substitution pattern on the benzothiazine ring significantly influences its antioxidant efficacy .

Pharmaceutical Formulations

this compound is being investigated for its potential use in pharmaceutical formulations aimed at treating inflammatory diseases. The compound's ability to modulate biological pathways involved in inflammation positions it as a candidate for further development into therapeutic agents .

Agricultural Applications

Coccidiostats

The synthesis of coccidiostats from benzothiazine derivatives has been documented. These compounds are used in veterinary medicine to control coccidiosis in livestock. The preparation involves decarboxylation reactions that yield effective coccidiostatic agents, showcasing the agricultural relevance of benzothiazine derivatives .

Pesticides

Research indicates that modifications of benzothiazines can lead to the development of novel pesticides. Their ability to interact with specific biological targets in pests makes them suitable candidates for creating environmentally friendly pest control solutions .

Material Science Applications

Polymer Chemistry

Benzothiazine derivatives have been explored for their potential use in polymer chemistry. Their unique properties allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity

A study conducted on deuterated 1,4-benzodiazepine derivatives demonstrated remarkable antitumor activity when tested on various human cancer cell lines. The findings suggest that structural modifications similar to those seen in this compound could enhance therapeutic efficacy while reducing side effects associated with traditional chemotherapeutics.

Case Study 2: Coccidiostat Development

Research on the synthesis of coccidiostatic agents from benzothiazine derivatives revealed a novel method involving decarboxylation reactions. This process resulted in compounds that effectively controlled coccidiosis in poultry without adverse environmental impacts.

Propiedades

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h2-6H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXQYUSFKVEEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2SC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.